molecular formula C13H20O3 B14840611 4-Tert-butoxy-3-isopropoxyphenol

4-Tert-butoxy-3-isopropoxyphenol

Cat. No.: B14840611
M. Wt: 224.30 g/mol
InChI Key: QMNDXTWQLHZVIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-3-isopropoxyphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-tert-butylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butoxy-3-isopropoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The tert-butoxy and isopropoxy groups may modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butoxy-3-isopropoxyphenol is unique due to the presence of both tert-butoxy and isopropoxy groups on the phenol ringThe combination of these functional groups can enhance the compound’s stability, solubility, and interaction with various targets, making it valuable in diverse research and industrial contexts .

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-3-propan-2-yloxyphenol

InChI

InChI=1S/C13H20O3/c1-9(2)15-12-8-10(14)6-7-11(12)16-13(3,4)5/h6-9,14H,1-5H3

InChI Key

QMNDXTWQLHZVIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)OC(C)(C)C

Origin of Product

United States

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